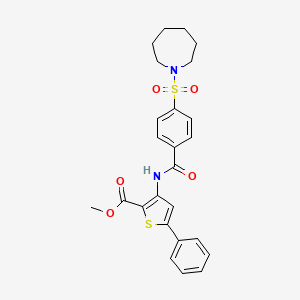

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, optical activity, and reactivity.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Metal Ion Detection

5-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide and its analogs have been explored in the development of fluorescent probes for metal ion detection. These compounds, including various substituted benzenesulfonamides, have shown potential in forming fluorescent complexes with metal ions like Zn(II), which could be utilized in biochemical assays and environmental monitoring. For instance, the syntheses and preliminary spectroscopic studies of analogs of Zinquin-related fluorophores have demonstrated their ability to exhibit bathochromic shifts in ultraviolet/visible spectra upon addition of Zn(II) to the solution, although they tend to be weakly or non-fluorescent in solution. These compounds form fluorescent complexes with Zn(II), except for some isomers, indicating their potential application in zinc ion detection and imaging within biological systems (Kimber et al., 2003).

Antimicrobial and Enzyme Inhibitory Activities

Research on similar quinoline and benzenesulfonamide derivatives has shown promising antimicrobial activities against various bacterial and fungal strains. Novel compounds synthesized from these classes demonstrated significant antimicrobial effects compared to parent compounds, suggesting their utility in developing new antimicrobial agents. For example, the study on novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates revealed enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, offering insights into the design of new drugs for treating infectious diseases (Vanparia et al., 2010).

Additionally, these compounds have been explored for their enzyme inhibitory properties, particularly in the context of Alzheimer's disease. Derivatives have been synthesized to target enzymes like acetylcholinesterase, demonstrating inhibitory activities that could contribute to therapeutic strategies for neurodegenerative disorders (Abbasi et al., 2018).

Tubulin Polymerization Inhibition for Anticancer Research

Some derivatives of 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide have been investigated for their potential as tubulin polymerization inhibitors, targeting the colchicine site. This action is crucial for anticancer drug development, as it can lead to cell cycle arrest and apoptosis in cancer cells. The optimization of compounds with the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety has led to the discovery of potent inhibitors with significant cytotoxic activity against cancer cell lines and in vivo antitumor activity, highlighting their potential in cancer therapy (Wang et al., 2014).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, and predictions about its future use and impact.

Please note that these steps require specialized knowledge and resources, and may not be possible to carry out without access to a laboratory or scientific literature. If you have a specific question about this compound or a related topic, feel free to ask!

Eigenschaften

IUPAC Name |

5-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-5-7-16(20)12-19(14)26(23,24)21-17-8-6-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMNWBLUDWAMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2822279.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide](/img/structure/B2822281.png)

![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)

![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)

![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)

![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)